

Physical and chemical characteristics of O-Benzyl-L-serine powder.

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Compound of Interest

Compound Name: *Benzyl-L-serine*

Cat. No.: *B556256*

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An In-depth Technical Guide to O-**Benzyl-L-serine** Powder for Researchers and Drug Development Professionals

Introduction

O-**Benzyl-L-serine** is a crucial derivative of the amino acid L-serine, widely utilized in peptide synthesis, pharmaceutical research, and biochemical studies. The introduction of a benzyl group to the hydroxyl side chain of L-serine serves as a protective measure, preventing unwanted side reactions during chemical syntheses, particularly in the construction of complex peptides. This modification enhances the compound's utility as a building block for creating novel therapeutics and other bioactive molecules. Its applications extend to the development of enzyme inhibitors and studies of protein interactions. This guide provides a comprehensive overview of the physical and chemical properties of O-**Benzyl-L-serine** powder, along with experimental protocols and key applications.

Physical and Chemical Characteristics

O-**Benzyl-L-serine** is a white to off-white or light yellow crystalline powder. It is generally odorless or may have a faint, characteristic scent.

Table 1: Physical Properties of O-Benzyl-L-serine

Property	Value	Citations
Appearance	White to off-white/light yellow crystalline powder	
Molecular Formula	C ₁₀ H ₁₃ NO ₃	
Molecular Weight	195.22 g/mol	
Melting Point	~227 °C (with decomposition)	
Boiling Point	359.1 °C at 760 mmHg	
Density	1.217 g/cm ³	
Solubility	Sparingly soluble in water. Moderately soluble in polar solvents like ethanol.	
pKa	2.10 ± 0.10 (Predicted)	

Table 2: Chemical Identifiers for O-Benzyl-L-serine

Identifier	Value	Citations
CAS Number	4726-96-9	
EC Number	225-220-6	
MDL Number	MFCD00065937	
PubChem CID	78457	
SMILES	C1=CC=C(C=C1)COC-- INVALID-LINK--N	
InChI Key	IDGQXGPQOGUGIX- VIFPVBQESA-N	

Table 3: Optical Rotation of O-Benzyl-L-serine

Specific Rotation [α] _D ²⁰	Conditions	Citations
+6 ± 2°	c = 1 in 1N HCl	
+22 ± 2°		
+21 ± 2°	c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl)	
+6.5 to +8.0°	c = 2, 1mol/L HCl	

Spectroscopic Data

Detailed spectroscopic data for **O-Benzyl-L-serine** is available from various sources, which is crucial for its identification and characterization. This includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the molecular structure.
- Infrared (IR) Spectroscopy: IR spectra help in identifying the functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

The synthesis of **O-Benzyl-L-serine** is a multi-step process that typically involves the protection of the amino group of L-serine, followed by the benzylation of the hydroxyl group, and finally, the deprotection of the amino group. A common method is outlined below.

Synthesis of O-Benzyl-L-serine via N-Boc Protection

This protocol involves two main stages: the synthesis of an N-protected intermediate, N-(tert-butoxycarbonyl)-O-**benzyl-L-serine**, and its subsequent deprotection.

Part 1: Synthesis of N-(tert-butoxycarbonyl)-O-**benzyl-L-serine**

- N-protection of L-serine: L-serine is first reacted with di-tert-butyl dicarbonate (Boc_2O) in a basic aqueous solution (e.g., 1M NaOH) mixed with a solvent like 1,4-dioxane. This reaction protects the amino group, yielding N-(tert-butoxycarbonyl)-L-serine.
- Benzylation: The resulting
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